molecular formula C6H13NO2 B1414842 N-羟基-4-甲基戊酰胺 CAS No. 4132-36-9

N-羟基-4-甲基戊酰胺

货号 B1414842
CAS 编号: 4132-36-9
分子量: 131.17 g/mol
InChI 键: ZZKVSDHNRIDOOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-hydroxy-4-methylpentanamide” is a chemical compound with the molecular formula C6H14N2O2 . It has a molecular weight of 146.19 g/mol . The IUPAC name for this compound is 2-amino-N-hydroxy-4-methylpentanamide .


Synthesis Analysis

There are several methods for synthesizing “N-hydroxy-4-methylpentanamide”. One approach involves the polymerization of diols and di-isocyanates at 140 °C in solvents using triethylamine (TEA) catalysts .


Molecular Structure Analysis

The molecular structure of “N-hydroxy-4-methylpentanamide” can be represented by the InChI string: InChI=1S/C6H14N2O2/c1-4(2)3-5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9) . The compound has a topological polar surface area of 75.4 Ų and a complexity of 114 .


Physical And Chemical Properties Analysis

“N-hydroxy-4-methylpentanamide” has several computed properties, including a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass is 146.105527694 g/mol, and it has a covalently-bonded unit count of 1 .

科学研究应用

除草剂的生化分解N-羟基-4-甲基戊酰胺在某些除草剂的生化分解中显示出潜力。研究已经确定了能够分解除草剂如N-(3,4-二氯苯基)-2-甲基戊酰胺的微生物,揭示了某些酶能够水解这些化合物,产生2-甲基戊酸和3,4-二氯苯胺等产物。这表明N-羟基-4-甲基戊酰胺在农业环境中具有潜在应用,特别是在特定除草剂的分解方面 (Sharabi & Bordeleau, 1969)

炎症控制中的药代动力学和药效学N-羟基-4-甲基戊酰胺已被确定为肿瘤坏死因子α转化酶(TACE)的有效和选择性抑制剂。它显著抑制了TNF-α的产生,这是炎症反应中的关键因子。这一特性使其成为治疗各种炎症性疾病的候选药物,包括类风湿关节炎 (Qian et al., 2007)

皮肤疾病中的抗炎应用N-羟基-4-甲基戊酰胺衍生物在治疗炎症性皮肤疾病方面显示出有希望的结果。具体来说,某些噻唑烷二酮衍生物已被开发为过氧化物酶体增殖物激活受体γ(PPARγ)的有效激活剂,这在介导接触性皮炎、特应性皮炎和银屑病等皮肤疾病的抗炎反应中发挥着关键作用 (Venkatraman et al., 2004)

抗菌、抗氧化和细胞毒活性对内生真菌的研究已经确定了与N-羟基-4-甲基戊酰胺相关的化合物具有显著的抗菌、抗氧化和细胞毒活性。这些化合物,从Botryosphaeria dothidea等真菌中分离出来,已显示出在抑制有害细菌和真菌生长方面的潜力,同时展现出在癌症治疗中可能有用的特性 (Xiao et al., 2014)

潜在的化学预防剂对肺致癌性的作用对N-羟基-4-甲基戊酰胺的类似物进行的研究表明它们可能作为针对特定致癌物引起的肺致癌性的化学预防剂。这些研究侧重于修改N-羟基-4-甲基戊酰胺衍生物的结构,以抑制肺部致癌物的代谢 (Desai et al., 1996)

乳腺癌化学预防与N-羟基-4-甲基戊酰胺结构相关的化合物已被研究其在预防乳腺癌中的有效性。具体来说,一种维甲酸类似物N-(4-羟基苯基)维甲酰胺已显示出在抑制大鼠乳腺癌发展方面有希望的结果,表明其在化学预防中可能发挥作用 (Moon et al., 1989)

属性

IUPAC Name

N-hydroxy-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)3-4-6(8)7-9/h5,9H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKVSDHNRIDOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-4-methylpentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-4-methylpentanamide
Reactant of Route 2
Reactant of Route 2
N-hydroxy-4-methylpentanamide
Reactant of Route 3
N-hydroxy-4-methylpentanamide
Reactant of Route 4
Reactant of Route 4
N-hydroxy-4-methylpentanamide
Reactant of Route 5
N-hydroxy-4-methylpentanamide
Reactant of Route 6
N-hydroxy-4-methylpentanamide

Q & A

Q1: What is the primary mechanism of action for DPC 333 and its downstream effects?

A1: DPC 333 acts as a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme (TACE). [, ] TACE is responsible for cleaving membrane-bound tumor necrosis factor-alpha (TNF-α), releasing the soluble and active form of this cytokine. By inhibiting TACE, DPC 333 prevents the release of soluble TNF-α, thus reducing its levels in the body. [] This reduction in TNF-α is significant because excessive TNF-α production is implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis. []

Q2: How does DPC 333 impact the pharmacokinetics of other drugs?

A2: Research indicates that DPC 333 can interact with drug transporters, potentially affecting the disposition of co-administered drugs. Studies in rats demonstrated that DPC 333 inhibited the biliary excretion of methotrexate, likely due to its interaction with the transporter multidrug resistance-associated protein 2 (Mrp2). [] This interaction led to increased renal elimination of methotrexate. This finding highlights the importance of investigating potential drug-drug interactions involving DPC 333 and transporter-mediated drug disposition.

Q3: What is the role of P-glycoprotein in the excretion of DPC 333?

A3: P-glycoprotein (P-gp), an efflux transporter, plays a significant role in the excretion of DPC 333. Studies in rodents revealed that DPC 333 is a substrate for P-gp. [, ] This was confirmed through experiments using P-gp inhibitors like GF120918, which led to a significant reduction in the biliary and fecal excretion of DPC 333. [] These findings suggest that P-gp actively pumps DPC 333 into the intestinal lumen, contributing to its fecal excretion.

Q4: Are there in vitro and in vivo models used to study the efficacy of DPC 333?

A4: Yes, researchers have employed both in vitro and in vivo models to investigate the efficacy of DPC 333. In vitro studies utilized lipopolysaccharide-stimulated blood samples from rodents, chimpanzees, and humans to assess DPC 333's ability to inhibit TNF-α production. [] In vivo studies utilized rodent models of endotoxemia and collagen antibody-induced arthritis to demonstrate the dose-dependent inhibition of TNF-α production and suppression of arthritic responses by DPC 333. [] Additionally, pharmacokinetic and pharmacodynamic studies in chimpanzees provided valuable insights into the compound's behavior in a primate model. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。